molecular formula C19H16BrOP B14578726 [(4-Bromophenyl)methyl](oxo)diphenyl-lambda~5~-phosphane CAS No. 61424-52-0

[(4-Bromophenyl)methyl](oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14578726
CAS No.: 61424-52-0
M. Wt: 371.2 g/mol
InChI Key: IFLOWJOQXMJQOU-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methyldiphenyl-lambda~5~-phosphane is a phosphine oxide compound characterized by the presence of a bromophenyl group attached to a diphenylphosphine oxide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methyldiphenyl-lambda~5~-phosphane typically involves the reaction of 4-bromobenzyl chloride with diphenylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methyldiphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

(4-Bromophenyl)methyldiphenyl-lambda~5~-phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in redox reactions, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine oxide: Similar in structure but lacks the bromophenyl group.

    Diphenylphosphine oxide: Lacks the bromophenyl group and has different reactivity.

    (4-Dioxaborolanylphenyl)diphenylphosphine: Contains a boron group instead of bromine.

Uniqueness

(4-Bromophenyl)methyldiphenyl-lambda~5~-phosphane is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in catalysis and material science .

Properties

CAS No.

61424-52-0

Molecular Formula

C19H16BrOP

Molecular Weight

371.2 g/mol

IUPAC Name

1-bromo-4-(diphenylphosphorylmethyl)benzene

InChI

InChI=1S/C19H16BrOP/c20-17-13-11-16(12-14-17)15-22(21,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2

InChI Key

IFLOWJOQXMJQOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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